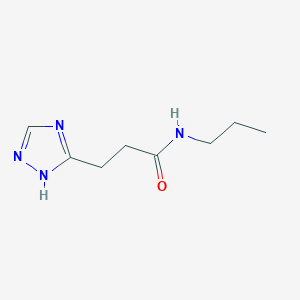
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid, also known as MMBO, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. MMBO is a synthetic compound that belongs to the family of oxoacids.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand the biochemical and physiological effects of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its versatility in different laboratory experiments. It can be used in various assays to study the effects of different compounds on cancer cells, fungi, and bacteria. However, one of the limitations of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is its high cost, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid research. One direction is to further investigate its potential as a diagnostic tool for cancer. Another direction is to study its potential use in combination with other compounds to enhance its anticancer, antifungal, and antibacterial effects. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid and its effects on the body.
Conclusion
In conclusion, 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has a low toxicity profile and does not exhibit any significant adverse effects on the body. However, more research is needed to fully understand its mechanism of action and its effects on the body.
Synthesemethoden
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid is synthesized using a multistep process that involves the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate to form 4-methylphenyl-2-bromo-4-oxobutanoate. This intermediate is then reacted with morpholine and sodium ethoxide to form 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid has also been studied for its potential use as a diagnostic tool for cancer.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13-2-4-14(5-3-13)16(20)12-15(17(21)22)18-6-7-19-8-10-23-11-9-19/h2-5,15,18H,6-12H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJLWWYEJCKKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2383558.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2383563.png)

![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)
![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)

![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2383578.png)